N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-17-14-18(2)22(19(3)15-17)33(30,31)27-12-7-13-32-21(27)16-26-24(29)23(28)25-11-10-20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLQWFWVIUPOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazinan ring through a cyclization reaction involving appropriate precursors. The mesitylsulfonyl group is then introduced via sulfonylation reactions, often using mesitylsulfonyl chloride as the sulfonylating agent. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalyl chloride and the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mesitylsulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives with different substituents on the oxazinan ring or mesitylsulfonyl group .
Scientific Research Applications
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The oxazinan ring and oxalamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues from Literature
(a) N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
- Core structure : Oxalamide backbone, similar to the target compound.
- Substituents: Two azetidinone (four-membered lactam) rings with chloro and methoxyphenyl groups. Lacks the mesitylsulfonyl and phenethyl groups.
- Synthesis : Uses chloro acetyl chloride and triethylamine in 1,4-dioxane, followed by recrystallization in chloroform .
- Methoxyphenyl groups offer moderate electron-donating effects, contrasting with the electron-withdrawing mesitylsulfonyl group.
(b) Acetamiprid Metabolite: (E)-N1-[(6-Chloro-3-pyridyl)methyl]-N2-cyanoacetamidine
- Core structure : Acetamidine backbone (N1 and N2 bonded to a central carbon).
- Substituents: Chloro-pyridylmethyl group at N1. Cyano group at N2.
- phenethyl) highlight how electronic and steric profiles influence bioavailability. Pyridyl groups enhance water solubility compared to phenethyl .
(c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core structure : Pyrazole ring with sulfanyl (S–) and trifluoromethyl (–CF3) groups.
- Substituents :
- Sulfanyl linkage (less oxidized than sulfonyl groups).
– Trifluoromethyl group (strong electron-withdrawing effect).
- Sulfanyl linkage (less oxidized than sulfonyl groups).
- Key differences : The sulfonyl group in the target compound is more polar and oxidatively stable than sulfanyl. Trifluoromethyl and mesitylsulfonyl both withdraw electrons but differ in steric demands .
Functional Implications
Biological Activity
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural characteristics of this compound, including the oxazinan ring and mesitylsulfonyl group, suggest a unique mechanism of action that warrants thorough investigation.
Chemical Structure and Properties
The molecular formula of this compound is C20H31N3O5S, with a molecular weight of 459.6 g/mol. The compound features an oxazinan ring, which is known for its biological significance due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O5S |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 872975-93-4 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by interfering with their enzymatic processes or cellular structures.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For instance, analogs of oxazinan derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells. The most potent compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating their effectiveness in inhibiting cell proliferation .
Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Enzyme Modulation : The compound may interact with specific enzymes or receptors involved in cancer progression, thereby modulating their activity and influencing signaling pathways critical for tumor growth.
Case Studies
A notable study focused on the synthesis and evaluation of oxazinan derivatives found that certain modifications to the oxazinan structure could enhance biological activity against cancer cells. For example, compounds with specific substituents on the oxazinan ring displayed improved cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells .
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Animal studies will provide insight into pharmacokinetics, bioavailability, and potential therapeutic applications.
Q & A
Q. What are the foundational synthetic routes for N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide?
The synthesis typically involves three key steps:
- Oxazinan Ring Formation : Cyclization of amino alcohols with aldehydes under acidic/basic conditions to form the oxazinan core .
- Sulfonylation : Introduction of the mesitylsulfonyl group using mesitylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Oxalamide Coupling : Reaction of the sulfonylated oxazinan intermediate with phenethylamine derivatives using oxalyl chloride or carbodiimide-based coupling agents .
Reaction monitoring via TLC and purification via column chromatography are critical for isolating intermediates and the final product .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : For verifying the oxazinan ring, sulfonamide, and oxalamide linkages .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Q. What functional groups dominate the compound’s chemical reactivity?
- Mesitylsulfonyl Group : Enhances electrophilicity and stabilizes intermediates via resonance .
- Oxalamide Core : Participates in hydrogen bonding, influencing solubility and biological interactions .
- Oxazinan Ring : Prone to ring-opening reactions under acidic conditions, enabling structural diversification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation yield?
- Catalyst Screening : Compare bases like triethylamine (yield ~70%) vs. pyridine (yield ~60%) under inert atmospheres .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility over THF .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
Contradictory reports on solvent efficacy (e.g., DMSO vs. acetonitrile) suggest systematic parameter testing via Design of Experiments (DoE) .
Q. What strategies elucidate the compound’s mechanism in enzyme inhibition?
- Enzyme Assays : Measure IC50 values against target enzymes (e.g., proteases) using fluorogenic substrates .
- Molecular Docking : Simulate binding interactions between the mesitylsulfonyl group and enzyme active sites .
- Mutagenesis Studies : Identify critical amino acid residues via site-directed mutagenesis of target proteins .
Q. How should researchers resolve contradictions in reported reaction conditions?
- Comparative Studies : Replicate conflicting protocols (e.g., triethylamine vs. pyridine catalysts) under standardized conditions .
- Kinetic Analysis : Track reaction progress via in-situ IR or HPLC to identify rate-limiting steps .
- DoE Frameworks : Use factorial designs to isolate variables (e.g., temperature, solvent) impacting yield .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify the phenethyl or mesitylsulfonyl groups to assess bioactivity shifts .
- Biological Screening : Test analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity trends .
Q. How can stability under physiological conditions be evaluated?
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Forced Degradation Studies : Expose to heat, light, or oxidants (e.g., H2O2) to identify labile functional groups .
Q. What in silico tools predict pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .
- Molecular Dynamics (MD) : Simulate membrane permeability and protein binding kinetics .
Q. How can regioselectivity in substitution reactions be controlled?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks .
- Metal Catalysis : Employ Pd or Cu catalysts for C-H functionalization at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
